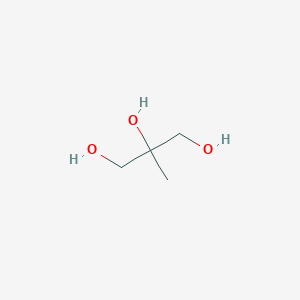
フラン-2,5-ジカルボニトリル
概要
説明
Furan-2,5-dicarbonitrile is a chemical compound with the molecular formula C6H2N2O . It is a solid substance at room temperature and has a molecular weight of 118.09 . The IUPAC name for this compound is 2,5-furandicarbonitrile .
Synthesis Analysis
Furan-2,5-dicarbonitrile can be synthesized from 2,5-Furandicarboxamide . The reaction involves the use of pyridine and trifluoroacetic anhydride in 1,4-dioxane at temperatures ranging from 0 to 20°C . The reaction yields Furan-2,5-dicarbonitrile as a white solid .
Molecular Structure Analysis
The InChI code for Furan-2,5-dicarbonitrile is 1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H . This indicates that the molecule consists of a furan ring with two carbonitrile groups attached at the 2 and 5 positions .
Chemical Reactions Analysis
Furan ring opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .
Physical And Chemical Properties Analysis
Furan-2,5-dicarbonitrile is a solid at room temperature . It has a molecular weight of 118.09 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31 .
科学的研究の応用
バイオベースポリマーの合成
2,5-ジシアノフランは、バイオベースポリマーの合成に用いられる重要なバイオマス由来のプラットフォーム化合物です . バイオベースアジポニトリルの前駆体として、ナイロン66や1,6-ヘキサンジイソシアネート(HDI)の製造に不可欠です。これらのポリマーは、繊維産業やエンジニアリングプラスチックに重要な役割を果たしています。
グリーンケミストリー
この化合物は、バイオマス由来の2,5-ジホルミルフランから環境に優しい方法で合成できるため、グリーンケミストリーにおいて重要な役割を果たしています . このプロセスは、シアン化物などの毒性のある試薬の使用を回避するため、化学合成の持続可能な選択肢となっています。
オルガノゲル化剤の開発
研究では、フラン-2,5-ジカルボニトリルをオルガノゲル化剤の開発に利用することが検討されています。 オルガノゲルは、薬物送達システムや組織工学など、幅広い用途があります .
触媒
触媒プロセスでは、2,5-ジシアノフランを中間体として使用できます。 その合成には、共溶媒、触媒、相分離機能を示すヒドロキシルアミンイオン液体塩が関与し、さまざまな触媒反応に有益です .
材料科学
フラン-2,5-ジカルボニトリルは、フラン系硬質フォーム、バイオプラスチック、木材接着剤などの材料の調製に用いられます。 これらの材料は、建築、包装、その他の産業用途に使用されています .
医薬品
フラン誘導体として、2,5-ジシアノフランは医薬品の製造に使用されています。 その誘導体は、生物活性を示すように設計することができ、薬物開発の潜在的な候補となります .
農薬
この化合物の誘導体は、農薬の合成にも使用されています。 これらの化学物質は、作物を害虫や病気から保護することで、農業生産性の向上に重要な役割を果たしています .
樹脂とラッカー
フラン-2,5-ジカルボニトリルは、樹脂とラッカーの製造に使用されています。 これらの製品は、さまざまな表面に保護および装飾的な仕上げを提供するため、コーティング業界に不可欠です .
作用機序
Target of Action
Furan-2,5-dicarbonitrile, also known as 2,5-Dicyanofuran, is a chemical compound that is primarily used in the field of chemistry It is known to be used in the preparation of various other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .
Mode of Action
The mode of action of Furan-2,5-dicarbonitrile involves its interaction with other compounds in chemical reactions . It is used as a reactant in the synthesis of other chemicals, where it interacts with its targets to bring about changes in their structure .
Biochemical Pathways
The biochemical pathways affected by Furan-2,5-dicarbonitrile are primarily those involved in the synthesis of other compounds . It is used in the preparation of bio-based adiponitrile, a key precursor for the synthesis of nylon 66 and 1,6-hexanediisocyanate (HDI) . The exact downstream effects of these pathways would depend on the specific reactions and the compounds being synthesized.
Pharmacokinetics
It is known to be a solid at room temperature , which may influence its bioavailability
Result of Action
The molecular and cellular effects of Furan-2,5-dicarbonitrile’s action are primarily seen in its role as a reactant in chemical reactions . It interacts with other compounds to bring about changes in their structure, leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of Furan-2,5-dicarbonitrile can be influenced by various environmental factors. For instance, the synthesis of Furan-2,5-dicarbonitrile from 2,5-diformylfuran (DFF) and hydroxylamine ionic liquid salts reached 100% under the following optimum reaction conditions: temperature of 120 ℃ for 70 min, volume ratio of paraxylene: [HSO 3 -b-Py]·HSO 4 of 2:1, and molar ratio of DFF: (NH 2 OH) 2 · [HSO 3 -b-Py]·HSO 4 of 1:1.5 . After the reaction, the ionic liquid was easy to separate, recover, and recycle .
実験室実験の利点と制限
Furan-2,5-dicarbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive, and its low boiling point makes it easy to handle and store. It is also relatively stable and does not decompose easily, making it ideal for use in long-term experiments. However, Furan-2,5-dicarbonitrile is highly flammable and must be handled with care.
将来の方向性
In the future, Furan-2,5-dicarbonitrile may be used to develop new pharmaceuticals and other organic compounds. It may also be used to study the structure and reactivity of organic molecules, as well as to develop new catalysts for chemical reactions. Additionally, Furan-2,5-dicarbonitrile may be used to study the properties of organic compounds, and to develop new methods for synthesizing organic compounds.
Safety and Hazards
生化学分析
Biochemical Properties
Furan-2,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP2E1, which catalyzes its oxidation to reactive intermediates . These intermediates can form covalent bonds with biomolecules, leading to modifications in protein function and cellular processes. Additionally, furan-2,5-dicarbonitrile has been shown to inhibit certain microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of furan-2,5-dicarbonitrile on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways . These interactions can lead to changes in gene expression and cellular metabolism. For instance, furan-2,5-dicarbonitrile has been found to induce oxidative stress in hepatocytes, resulting in altered metabolic activity and potential cytotoxicity .
Molecular Mechanism
At the molecular level, furan-2,5-dicarbonitrile exerts its effects through the formation of reactive intermediates that bind covalently to proteins and nucleic acids. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . The compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, as ROS can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2,5-dicarbonitrile have been observed to change over time. The compound is relatively stable under dry, room temperature conditions . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to furan-2,5-dicarbonitrile can result in sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of furan-2,5-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of furan-2,5-dicarbonitrile have been associated with increased oxidative stress and inflammation in animal tissues .
Metabolic Pathways
Furan-2,5-dicarbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The oxidation of furan-2,5-dicarbonitrile by CYP2E1 leads to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, furan-2,5-dicarbonitrile is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell . Furan-2,5-dicarbonitrile has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of furan-2,5-dicarbonitrile is primarily within the cytosol and mitochondria . Its presence in these compartments can influence its activity and function. For example, the accumulation of furan-2,5-dicarbonitrile in mitochondria can disrupt mitochondrial energy production and redox regulation, leading to cellular dysfunction and apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further affecting its localization and activity .
特性
IUPAC Name |
furan-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYJHQYWTYFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207186 | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58491-62-6 | |
| Record name | 2,5-Furandicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,5-dicyanofuran an attractive building block for chemical synthesis?
A1: Aromatic dinitriles like 2,5-dicyanofuran are highly reactive compounds. This reactivity makes them valuable intermediates for synthesizing various complex molecules, including polymers and pharmaceuticals. The presence of two cyano groups (-CN) allows for diverse chemical transformations, making 2,5-dicyanofuran a versatile starting material. []
Q2: How can 2,5-dicyanofuran be synthesized from renewable resources?
A2: Researchers have successfully synthesized 2,5-dicyanofuran from 2,5-diformylfuran, a platform chemical derived from biomass. [, ] This two-step process involves:
- Oximation: 2,5-diformylfuran reacts with hydroxylamine to form 2,5-diformylfuran dioxime. This step is crucial as it avoids polymerization, a common side reaction when using ammonia instead of hydroxylamine. []
- Dehydration: 2,5-diformylfuran dioxime undergoes dehydration in the presence of a solid acid catalyst (Amberlyst-15), yielding 2,5-dicyanofuran. []
Q3: What are the potential applications of 2,5-dicyanofuran derived from biomass?
A3: The successful synthesis of 2,5-dicyanofuran from biomass opens doors to various applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



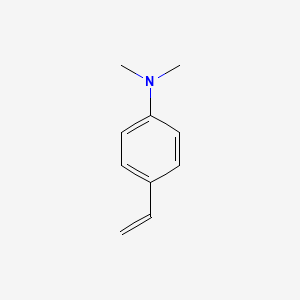



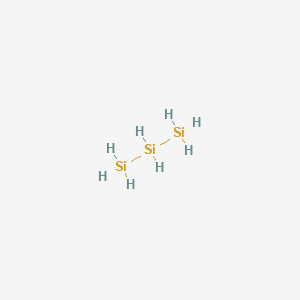

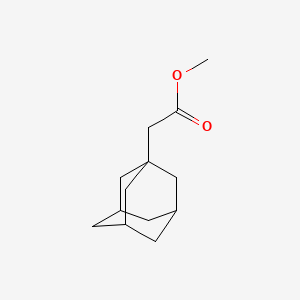


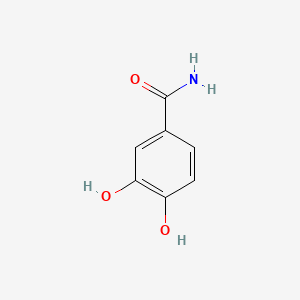
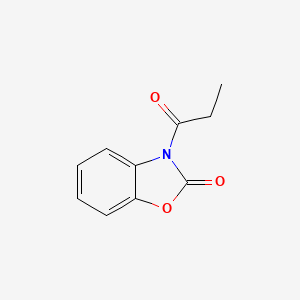
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)

